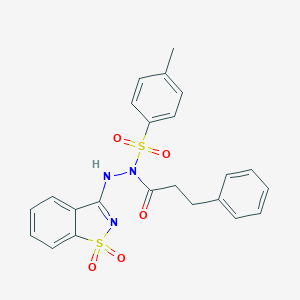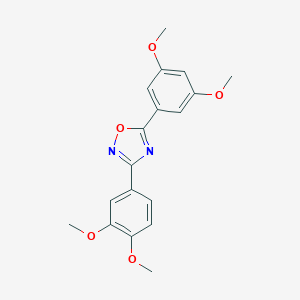
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide, also known as DBIBS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. DBIBS belongs to the class of sulfonohydrazide compounds and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide is not fully understood. However, it has been suggested that N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide exerts its biological activity by inhibiting the activity of specific enzymes and proteins. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that is involved in the regulation of insulin signaling.
Biochemical and Physiological Effects
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been found to exhibit potent anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has also been found to exhibit anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has also been found to exhibit anti-microbial properties. It has been shown to inhibit the growth of various bacteria and fungi.
Advantages and Limitations for Lab Experiments
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has several advantages for lab experiments. It is easy to synthesize and purify, making it suitable for large-scale production. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide also exhibits potent biological activity at low concentrations, making it a cost-effective therapeutic agent. However, N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has some limitations for lab experiments. It is relatively unstable under certain conditions and requires careful handling to maintain its activity. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide also has limited solubility in aqueous solutions, which can limit its bioavailability.
Future Directions
There are several future directions for the research and development of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been shown to exhibit neuroprotective properties in preclinical studies, and further research is needed to evaluate its potential for clinical use. Another potential direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been shown to exhibit potent anti-inflammatory properties, and further research is needed to evaluate its potential for clinical use in these indications.
Synthesis Methods
The synthesis of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide involves the reaction of 4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide with 1,1-dioxide-1,2-benzisothiazole in the presence of a suitable catalyst. The reaction proceeds under mild reaction conditions and yields N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide in high purity. The synthesis method of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has shown promising results in various scientific research studies. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial properties. N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide has also been investigated for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methyl-N-(3-phenylpropanoyl)benzenesulfonohydrazide |
|---|---|
Molecular Formula |
C23H21N3O5S2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
N//'-(1,1-dioxo-1,2-benzothiazol-3-yl)-N-(4-methylphenyl)sulfonyl-3-phenylpropanehydrazide |
InChI |
InChI=1S/C23H21N3O5S2/c1-17-11-14-19(15-12-17)33(30,31)26(22(27)16-13-18-7-3-2-4-8-18)24-23-20-9-5-6-10-21(20)32(28,29)25-23/h2-12,14-15H,13,16H2,1H3,(H,24,25) |
InChI Key |
VFGYOWLRYMKFOS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)CCC2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C(=O)CCC2=CC=CC=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(6-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-ylamino)benzo[d]thiazol-2-ylthio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B301852.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B301857.png)
![N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B301858.png)
![ethyl 5-[4-(2-ethoxy-2-oxoethoxy)-3-methoxyphenyl]-7-methyl-2-(1-naphthylmethylene)-3-oxo-2,3,8,8a-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301859.png)
![N-{[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-4-propoxybenzamide](/img/structure/B301865.png)

![3-methyl-N-{[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B301870.png)

![5-[3-methoxy-4-(prop-2-ynyloxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B301873.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B301875.png)


![2-(2,5-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B301881.png)